(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester
Overview
Description
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester is a boronic ester derivative with the molecular formula C13H19BBrNO4 and a molecular weight of 344.01 g/mol . This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring substituted with bromine and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally used in metal-catalyzed carbon–carbon bond forming reactions like suzuki–miyaura reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph, which could influence the compound’s bioavailability .
Result of Action
The compound’s participation in the suzuki–miyaura coupling reaction leads to the formation of new carbon–carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester typically involves the reaction of 3-bromo-2,6-dimethoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include palladium acetate (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is the biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Scientific Research Applications
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid: Similar structure but lacks the pinacol ester group.
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid neopentyl glycol ester: Similar structure but with a different boronic ester group.
Uniqueness
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester is unique due to its high stability and reactivity in Suzuki-Miyaura coupling reactions. The pinacol ester group provides steric protection to the boronic acid, enhancing its stability and making it easier to handle and store .
Properties
IUPAC Name |
3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(17-5)16-11(18-6)10(8)15/h7H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNUFIJXZPMTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2Br)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BBrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134890 | |
Record name | Pyridine, 3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201134890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-86-0 | |
Record name | Pyridine, 3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201134890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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